N-(4-methylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide
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Overview
Description
The compound “2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It belongs to the class of compounds known as imidazotriazoles, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazotriazole ring is a heterocyclic ring that contains two nitrogen atoms . The phenyl and p-tolyl groups are aromatic rings, and the thioacetamide group contains a sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfur atom in the thioacetamide group could potentially make it more polar .Scientific Research Applications
1. Synthesis and Cytotoxicity Testing
A study by Balewski et al. (2020) explored the synthesis of novel derivatives, including 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide. These compounds demonstrated notable in vitro cytotoxic potency on various human cancer cell lines, indicating potential application in cancer research. The relationship between structure and antitumor activity was also discussed, highlighting the importance of specific molecular configurations for therapeutic efficacy (Balewski et al., 2020).
2. Guanidine Derivative Synthesis
Another research by Balewski and Kornicka (2021) focused on synthesizing a guanidine derivative of this compound. This synthesis involved the reaction of related compounds in the presence of mercury(II) chloride and triethylamine, showcasing the complex chemical processes required to produce these novel substances (Balewski & Kornicka, 2021).
3. Antibacterial Agent Development
In 2019, Ramalingam et al. reported the synthesis of derivatives similar to the compound for potential use as antibacterial agents. Their study provides insights into the broader potential of this class of compounds in combating bacterial infections, thereby contributing to the field of antimicrobial research (Ramalingam et al., 2019).
4. Antimicrobial Evaluation and Molecular Docking Studies
Punia et al. (2021) conducted a study involving the synthesis of compounds with a similar structure, assessing their antimicrobial activity. This research further emphasizes the potential of such compounds in medical applications, particularly in the development of new antimicrobial agents. Molecular docking studies were also performed to understand the binding conformations of these compounds, crucial for developing targeted therapies (Punia et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-14-7-9-15(10-8-14)20-17(25)13-26-19-22-21-18-23(11-12-24(18)19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJFSFWREUZMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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